Dopaminechrome

melanin biosynthesis dopachrome tautomerase substrate specificity

Dopaminechrome (CAS 67992-45-4, also known as dopaminochrome or aminochrome is the cyclized ortho-quinone oxidation product of the neurotransmitter dopamine, classified chemically as 2,3-dihydro-1H-indole-5,6-dione. With a molecular formula C₈H₇NO₂ and molecular weight 149.15 g·mol⁻¹, it serves as the immediate monomeric precursor of neuromelanin and is endogenously produced within dopaminergic neurons of the substantia nigra.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 67992-45-4
Cat. No. B3428413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopaminechrome
CAS67992-45-4
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1CNC2=CC(=O)C(=O)C=C21
InChIInChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2
InChIKeyXDEURYRPQDIBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dopaminechrome (CAS 67992-45-4) Procurement-Relevant Biochemical Profile and Class Positioning


Dopaminechrome (CAS 67992-45-4, also known as dopaminochrome or aminochrome 1) is the cyclized ortho-quinone oxidation product of the neurotransmitter dopamine, classified chemically as 2,3-dihydro-1H-indole-5,6-dione . With a molecular formula C₈H₇NO₂ and molecular weight 149.15 g·mol⁻¹, it serves as the immediate monomeric precursor of neuromelanin and is endogenously produced within dopaminergic neurons of the substantia nigra [1]. Commercially, dopaminechrome is supplied as a high-purity analytical standard (HPLC ≥98%) for pharmaceutical impurity profiling and neurodegenerative disease research .

Why Dopaminechrome Cannot Be Replaced by L-Dopachrome or Other Aminochromes in Experimental Protocols


Despite belonging to the broader aminochrome family, dopaminechrome is structurally distinct from its closest analog L-dopachrome by lacking the 2-carboxyl group on the indole ring, a difference that renders it completely unrecognized by dopachrome tautomerase/isomerase (EC 5.3.3.12) and dopachrome conversion factor enzymes [1]. This structural divergence causes dopaminechrome to follow a unique metabolic fate: instead of being enzymatically decarboxylated to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) as L-dopachrome is, dopaminechrome is processed exclusively through non-enzymatic pathways leading to 5,6-dihydroxyindole (DHI)-derived neuromelanin [2]. Furthermore, dopaminechrome exhibits a distinct redox interaction with mitochondrial Complex I that is not observed with adrenochrome or noradrenochrome, making generic substitution between aminochromes invalid for any study requiring pathway-specific or organelle-specific readouts [3].

Dopaminechrome Procurement Evidence Guide: Quantifiable Differentiation Against Closest Analogs L-Dopachrome, MPP⁺, and Adrenochrome


Enzymatic Substrate Discrimination: Dopaminechrome vs. L-Dopachrome at Dopachrome Tautomerase/Dopachrome Conversion Factor

Dopaminechrome is not a substrate for enzymes that process the carboxylated analog L-dopachrome. The IUBMB enzyme entry for EC 5.3.3.12 (L-dopachrome isomerase) explicitly states that while L-dopachrome and dopachrome methyl ester are substrates, 'dopaminochrome (2,3-dihydroindole-5,6-quinone) is not' [1]. In the insect dopachrome conversion factor from Locusta migratoria, L-dopachrome exhibits a Km of 0.2 mM at 22°C and pH 7, whereas dopaminechrome shows zero detectable activity under identical conditions [2]. Similarly, the cuttlefish dopachrome-rearranging enzyme displays a Km of 1 mM at pH 6.8 for L-dopachrome, with no activity on dopaminechrome [3].

melanin biosynthesis dopachrome tautomerase substrate specificity

In Vivo Neurodegeneration Kinetics: Dopaminechrome vs. MPP⁺ in Rat Substantia Nigra

Dopaminechrome induces a slow, progressive degeneration of tyrosine hydroxylase-positive (TH⁺) neurons that is temporally distinct from the rapid, complete lesions caused by the classical neurotoxin MPP⁺. In a direct stereotaxic injection study, MPP⁺ (1–10 μg) fully lesioned TH⁺ neurons within 5 days at all doses tested [1]. In contrast, dopaminechrome (10 nmoles) produced no reduction in TH immunoreactivity at 2 or 5 days post-injection; significant neuronal loss and pronounced morphological damage emerged only at day 10 [1].

neurodegeneration Parkinson's disease model MPP⁺ comparator

Mitochondrial Complex I H₂O₂ Generation Potency: Dopaminechrome vs. Rotenone Synergy

Dopaminechrome promotes H₂O₂ release at mitochondrial Complex I at nanomolar-to-micromolar concentrations, with demonstrated synergy with rotenone. The seminal study by Zoccarato et al. (2005) established that dopaminechrome promotes concentration-dependent (0.1–0.2 μM) and respiration-dependent generation of H₂O₂ at Complex I in isolated brain mitochondria, with further stimulation by low concentrations of rotenone (5–30 nM) [1]. This redox cycling mechanism involves single-electron extraction from the constitutively autoxidizable site in Complex I, producing a semiquinone that transfers electrons to O₂ to generate superoxide and subsequently H₂O₂ [1]. Unlike adrenochrome, which exerts cardiotoxic effects primarily via different mechanisms, dopaminechrome's action is specifically localized to Complex I of the mitochondrial respiratory chain [1].

mitochondrial complex I reactive oxygen species rotenone synergy

Specificity of α-Synuclein Fibrillization Inhibition: Dopaminechrome vs. Parent Dopamine

Dopaminechrome, but not dopamine itself, acts as the direct molecular inhibitor of α-synuclein fibrillization. Norris et al. (2005) demonstrated that the dopamine oxidation product dopaminochrome was the specific species responsible for inhibiting α-synuclein fibrillation, promoting the formation of spherical oligomers through conformational alterations that were reversible upon denaturation/renaturation [1]. The study identified that this inhibition is mediated through interaction with the ¹²⁵YEMPS¹²⁹ motif of α-synuclein, and truncated α-synuclein lacking this region (residues 1–125) was resistant to dopaminechrome-mediated inhibition [1]. In contrast, dopamine requires prior autoxidation to dopaminechrome to exert this effect, meaning that dopamine's anti-fibrillogenic activity is indirect and dependent on oxidation conditions [1].

α-synuclein fibrillization inhibitor Parkinson's disease

Analytical Detectability: Dopaminechrome Requires Electrochemical Detection Unlike Fluorescent Aminochromes

Dopaminechrome lacks the fluorescence properties of certain other aminochromes, precluding detection by conventional fluorescence-based HPLC methods. The HPLC-ECD method developed by Zoccarato et al. (2005) was specifically necessitated by the fact that 'dopaminochrome is a dihydroxyindole that does not possess the same fluorescent properties as adrenolutin,' rendering previous fluorescence detection methods unsuitable [1]. This method achieves nanomolar-range sensitivity for dopaminechrome, noradrenochrome, and adrenochrome simultaneously, with detection accomplished by reversing the electrode potential of the electrochemical detector [1]. In contrast, adrenochrome can be readily detected by HPLC-photodiode array at 490 nm with simpler instrumentation, as demonstrated in the isocratic reverse-phase method by Remião et al. (2002) [2].

HPLC-ECD aminochrome quantification detection sensitivity

Optimal Dopaminechrome Procurement Scenarios in Parkinson's Disease Modeling, Melanin Pathway Research, and Analytical Chemistry


Chronic Progressive Parkinson's Disease Animal Modeling Requiring Endogenous Neurotoxin Phenotype

When a slow, progressive neurodegeneration model is required that better recapitulates the gradual loss of substantia nigra dopaminergic neurons in idiopathic Parkinson's disease, dopaminechrome (10 nmoles intranigral) is the appropriate choice over MPP⁺. MPP⁺ induces complete lesioning within 5 days, which does not permit the study of early pathological changes, whereas dopaminechrome produces no significant neuronal loss at 5 days and only manifests substantial degeneration at 10 days, enabling temporal dissection of pre-degenerative oxidative stress mechanisms [1]. The dopaminechrome model also avoids the DAT-transporter-dependent entry mechanism of MPP⁺ that introduces transporter expression confounds [1].

Melanin Biosynthesis Pathway Studies Requiring DHI-Specific (Non-Carboxylated) Intermediate

For research aimed at characterizing the dopamine-derived neuromelanin pathway—which proceeds through 5,6-dihydroxyindole (DHI) rather than the L-DOPA-derived 5,6-dihydroxyindole-2-carboxylic acid (DHICA) pathway—dopaminechrome is the only valid substrate. L-Dopachrome, the carboxylated analog, is efficiently processed by dopachrome tautomerase (Km = 0.2–1.0 mM) to DHICA, whereas dopaminechrome is completely inactive as a substrate for these enzymes [2][3]. Using L-dopachrome in dopaminergic neuron models would introduce an artificial enzymatic decarboxylation step that does not occur with the endogenous dopamine-derived substrate.

Mitochondrial Complex I Oxidative Stress Assays with Rotenone Synergy Evaluation

Dopaminechrome at 0.1–0.2 μM is the compound of choice for studying endogenous redox cycling at mitochondrial Complex I. It promotes H₂O₂ generation that is synergistically stimulated by rotenone (5–30 nM), making it uniquely suitable for investigating the proposed feed-forward cycle in which rotenone-induced extracellular superoxide oxidizes dopamine to dopaminechrome, which then enters neurons to further amplify Complex I-derived ROS production [4]. Adrenochrome and noradrenochrome have not been shown to engage this specific Complex I mechanism and cannot substitute for dopaminechrome in such assays.

α-Synuclein Aggregation Inhibitor Screening and Mechanistic Studies

For screening assays evaluating α-synuclein fibrillization inhibitors or characterizing the interaction between oxidized dopamine species and α-synuclein, purified dopaminechrome should be used directly rather than relying on dopamine autoxidation. Dopaminechrome is the specific direct-acting inhibitory species that interacts with the ¹²⁵YEMPS¹²⁹ motif to promote formation of spherical, non-fibrillar oligomers [5]. Using dopamine instead would introduce uncontrolled variability from autoxidation kinetics and competing quinone-adduct formation pathways, compromising assay reproducibility.

Quote Request

Request a Quote for Dopaminechrome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.